molecular formula C6H11ClO B180157 1-(3-chloropropyl)cyclopropan-1-ol CAS No. 174790-32-0

1-(3-chloropropyl)cyclopropan-1-ol

Cat. No.: B180157
CAS No.: 174790-32-0
M. Wt: 134.6 g/mol
InChI Key: PACSUMUBOSJKCI-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group and a 3-chloropropyl substituent attached to the same carbon atom. The chloropropyl chain introduces steric and electronic effects, while the cyclopropanol core may confer unique stability or reactivity due to ring strain .

Properties

CAS No.

174790-32-0

Molecular Formula

C6H11ClO

Molecular Weight

134.6 g/mol

IUPAC Name

1-(3-chloropropyl)cyclopropan-1-ol

InChI

InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2

InChI Key

PACSUMUBOSJKCI-UHFFFAOYSA-N

SMILES

C1CC1(CCCCl)O

Canonical SMILES

C1CC1(CCCCl)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with ethyl 4-chlorobutanoate, which undergoes a titanium-mediated Grignard reaction to form the cyclopropane core. Titanium isopropoxide (Ti(Oi-Pr)₄) catalyzes the reaction between ethyl 4-chlorobutanoate and ethylmagnesium bromide (EtMgBr) in anhydrous diethyl ether. This step exploits the Kulinkovich reaction mechanism, where titanium facilitates the formation of the cyclopropane ring via a two-electron transfer process. The intermediate alcohol, 1-(3-chloropropyl)cyclopropan-1-ol, is generated after acidic workup with 10% aqueous H₂SO₄.

Optimization and Yield

Key parameters include maintaining a stoichiometric ratio of 2.5 equivalents of EtMgBr to 1 equivalent of ethyl 4-chlorobutanoate. The reaction proceeds at 0°C to mitigate exothermic side reactions, achieving yields of 43–61% after distillation. Chromatographic purification is minimized, with only one column required post-cyclization, enhancing scalability. The final product is stable in dibutyl ether at –20°C for extended periods.

Table 1: Reaction Conditions for Grignard-Based Synthesis

ParameterValue
Starting MaterialEthyl 4-chlorobutanoate
CatalystTi(Oi-Pr)₄ (10 mol%)
Grignard ReagentEtMgBr (2.5 equiv.)
Temperature0°C
Workup10% H₂SO₄, NaHCO₃ washes
Yield43–61%

TiCl₄-Mediated Chlorinative Rearrangement

Synthetic Pathway

An alternative route involves mesylation of a secondary alcohol intermediate, followed by TiCl₄-induced cyclopropyl–allyl chlorinative rearrangement. This method starts with a γ-chloroester precursor, which undergoes sequential mesylation and TiCl₄ treatment to form the cyclopropane ring. Dibromocyclopropanation is subsequently employed, though this step is omitted in the final synthesis of this compound.

Efficiency and Challenges

The four-step sequence achieves a 58% overall yield on a >30 mmol scale. However, the reliance on TiCl₄ necessitates stringent moisture-free conditions, complicating large-scale production. The chlorinative rearrangement step is highly exothermic, requiring precise temperature control (–10°C to 0°C) to prevent decomposition.

Table 2: Key Steps in TiCl₄-Mediated Synthesis

StepReagents/ConditionsOutcome
MesylationMsCl, Et₃N, CH₂Cl₂, 0°CMesylated intermediate
RearrangementTiCl₄, –10°C to 0°CCyclopropane formation
WorkupAqueous NaHCO₃, extractionCrude product

Alternative Methods and Comparative Analysis

Scalability and Practical Considerations

The Grignard method () offers superior scalability due to fewer purification steps and milder conditions. In contrast, the TiCl₄ route ( ) demands specialized equipment for low-temperature reactions, limiting its industrial applicability. Both methods avoid toxic solvents, favoring diethyl ether and dichloromethane, which align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 1-(3-Propyl)cyclopropanol.

    Substitution: Formation of 1-(3-Hydroxypropyl)cyclopropanol or 1-(3-Aminopropyl)cyclopropanol.

Scientific Research Applications

1-(3-chloropropyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

1-(3-Hydroxypropyl)cyclopropan-1-ol

  • Molecular Formula : C₆H₁₂O₂ (vs. C₆H₁₁ClO for the target compound).
  • Key Differences : Replacing the terminal chlorine with a hydroxyl group reduces electrophilicity and alters solubility.
  • Properties : Stable under dry storage at 2–8°C; molecular weight 116.16. Applications in organic synthesis are inferred but unspecified .

1-(4-Chlorophenyl)cyclopropan-1-ol

  • Molecular Formula : C₉H₉ClO.
  • Key Differences : An aryl substituent (4-chlorophenyl) introduces π-π interactions and enhanced rigidity compared to the aliphatic chloropropyl chain. Used in medicinal chemistry studies, as referenced in Organic Letters and JACS .

1-(3-Aminopropyl)cyclopropan-1-ol

  • Molecular Formula: C₆H₁₃NO.

Comparison with Chloropropyl-Substituted Heterocycles

1-(3-Chloropropyl)-1H-imidazole Hydrochloride

  • Molecular Formula : C₆H₉ClN₂·HCl.
  • Key Differences : The imidazole ring provides a basic nitrogen site for coordination or catalysis. Used as a building block in drug synthesis (e.g., antiviral agents) .

1-(3-Chloropropyl)pyrrolidine Hydrochloride

  • Molecular Formula : C₇H₁₅Cl₂N.
  • Key Differences : The pyrrolidine ring enhances solubility in polar solvents. A key intermediate in pharmaceuticals, emphasizing the versatility of chloropropyl groups in alkylation reactions .

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP)

  • Molecular Formula : C₁₃H₁₇Cl₂N₃.
  • Controlled under drug regulations due to psychoactive risks .

Comparison with Chloropropyl-Substituted Carboranes

1-(3-Chloropropyl)-o-carborane

  • Structure : An icosahedral C₂B₁₀ cluster with a 3-chloropropyl substituent.
  • Key Findings :
    • Cage C–C bond elongation (1.649–1.672 Å) occurs with increasing chloropropyl substitution due to steric hindrance .
    • Weak intramolecular C–H···Cl hydrogen bonds (3.209 Å) are observed, influencing crystal packing .
  • Applications : Explored in boron neutron capture therapy (BNCT) and materials science.

Stability and Reactivity

  • Chloropropyl Chain : The chloride moiety acts as a leaving group, facilitating further functionalization (e.g., nucleophilic substitution or elimination).
  • Cyclopropanol Core: Ring strain may enhance reactivity in ring-opening reactions or stabilize transition states in catalysis.

Pharmaceutical Intermediates

  • Chloropropyl-substituted pyrrolidines and piperazines are critical in synthesizing antipsychotics and antivirals .

Q & A

Basic: What are the common synthetic routes for 1-(3-chloropropyl)cyclopropan-1-ol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, such as alkylation of cyclopropanol derivatives with 3-chloropropyl halides. Key steps include:

  • Alkylation : Using 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .
  • Cyclopropane functionalization : Controlled temperature (60–80°C) and inert atmospheres (N₂/Ar) to minimize ring-opening side reactions .
    Optimization focuses on:
  • Catalyst selection : Phase-transfer catalysts improve halogen exchange efficiency.
  • Solvent polarity : Polar solvents enhance nucleophilic substitution rates.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Basic: How is the structure of this compound characterized experimentally?

Answer:
Structural confirmation employs:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane CH₂) and δ 3.5–3.7 ppm (Cl-CH₂ protons) .
    • ¹³C NMR : Cyclopropane carbons (10–15 ppm) and chloropropyl carbons (40–45 ppm) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 178.63 (C₆H₁₁ClO) .
  • Melting point : 199–204°C (consistent with crystalline purity) .

Advanced: How do solvent polarity and pH influence the compound’s stability during storage?

Answer:

  • Moisture sensitivity : Hydrolysis of the chloropropyl group occurs in aqueous media, forming cyclopropanol and HCl. Storage at 2–8°C in anhydrous solvents (e.g., THF or DCM) is critical .
  • pH effects : At pH > 8, base-catalyzed cyclopropane ring-opening dominates. Buffered solutions (pH 5–7) in inert atmospheres prevent degradation .

Advanced: What analytical methods detect trace impurities of this compound in pharmaceutical formulations?

Answer:

  • HPLC-UV/Vis : C18 columns with acetonitrile/water gradients (retention time ~8.2 min; LOD ≈ 0.1 µg/mL) .
  • LC-MS/MS : Quantifies impurities via MRM transitions (e.g., m/z 178 → 123 for fragmentation) .
  • TGA-DSC : Monitors thermal decomposition (onset ~220°C) to assess purity in bulk samples .

Basic: What are the solubility properties of this compound in organic solvents?

Answer:

  • High solubility : In polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the hydroxyl group.

  • Low solubility : In alkanes (hexane) and ethers.

  • Solubility data :

    SolventSolubility (mg/mL)
    Ethanol120
    DCM85
    Water<1

Advanced: How is computational modeling used to predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : Assess transition states for SN2 reactions at the chloropropyl group (e.g., B3LYP/6-31G* level). Activation energies correlate with experimental kinetics .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes), guiding drug analog design .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard classification : Skin/eye irritation (GHS Category 2).
  • Protective measures : Gloves (nitrile), fume hoods, and spill kits.
  • Waste disposal : Halogenated waste streams to avoid environmental release .

Advanced: How does the compound’s pKa (~7.2) influence its reactivity in acid-catalyzed reactions?

Answer:

  • Protonation : At pH < 7, the hydroxyl group is protonated, increasing electrophilicity of the cyclopropane ring.
  • Reaction examples : Acid-catalyzed ring-opening to form allylic chlorides, critical in synthesizing α,β-unsaturated ketones .

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

Answer:

  • By-products : Dimerization via Cl-CH₂ elimination (e.g., forming bis-cyclopropane derivatives).
  • Mitigation :
    • Slow addition of alkylating agents to control exothermicity.
    • Use of scavengers (e.g., molecular sieves) to trap HCl .

Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

Answer:

  • IR spectroscopy : O-H stretch at 3300–3400 cm⁻¹ and C-Cl stretch at 650–750 cm⁻¹ .
  • X-ray crystallography : Confirms cyclopropane ring geometry (bond angles ~60°) .

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